molecular formula C20H16N2OS B5844075 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole

2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole

Cat. No. B5844075
M. Wt: 332.4 g/mol
InChI Key: RVIKOGBPNQGQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole, also known as JTE-907, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole is not fully understood, but it is believed to involve the modulation of several signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating lipid and glucose metabolism. Furthermore, 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has been shown to modulate the expression of several genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has been found to exhibit several biochemical and physiological effects in various experimental models. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. It has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It is also relatively easy to synthesize, and several modifications have been proposed to enhance its yield and purity. However, 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are required before its therapeutic potential can be fully realized.

Future Directions

There are several future directions for the research on 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole. One of the key areas of research is the development of novel formulations and delivery methods to enhance its bioavailability and efficacy. Another area of research is the investigation of its potential therapeutic applications in various disease conditions, such as neurodegenerative diseases, inflammatory disorders, and metabolic disorders. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could provide insights into the development of new drugs with similar pharmacological properties.

Synthesis Methods

The synthesis of 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole involves the reaction of 1-naphthoic acid with ethylthioacetic acid to form the corresponding ester, which is then cyclized with o-phenylenediamine to yield the benzimidazole derivative. The synthesis method has been optimized and improved over the years, and several modifications have been proposed to enhance the yield and purity of the compound.

Scientific Research Applications

2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(ethylthio)-1-(1-naphthoyl)-1H-benzimidazole has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

(2-ethylsulfanylbenzimidazol-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-24-20-21-17-12-5-6-13-18(17)22(20)19(23)16-11-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIKOGBPNQGQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.